2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-12-16(28-20(21-12)22-8-4-5-9-22)19(27)23-10-13(11-23)24-17(25)14-6-2-3-7-15(14)18(24)26/h2-5,8-9,13-15H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHIKLBDHMPVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocycles, which contribute to its biological activity. The molecular formula is C19H20N4OS2 with a molecular weight of 384.5 g/mol. The presence of thiazole and isoindole moieties suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4OS2 |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 2034428-39-0 |
Antitumor Activity
Research indicates that compounds containing thiazole and isoindole structures often exhibit significant antitumor properties. For instance, thiazolidine derivatives have been shown to inhibit glioblastoma cell proliferation effectively. A study by Da Silva et al. demonstrated that specific thiazolidinones exhibited potent cytotoxic effects against glioblastoma multiform cells, suggesting that the thiazole component in our compound may confer similar properties .
The proposed mechanism of action for the compound involves the inhibition of key enzymes and signaling pathways associated with cancer progression. For example, thiazole derivatives have been reported to act as inhibitors of tyrosyl-DNA phosphodiesterase I and other kinases involved in cancer cell signaling . This inhibition can lead to reduced cell viability and increased apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound may also possess anti-inflammatory effects. Thiazolidine derivatives have been noted for their ability to modulate inflammatory responses in various models . This dual action could make the compound a candidate for treating conditions where inflammation plays a critical role.
Case Study 1: Antitumor Efficacy
In a preclinical study examining the antitumor efficacy of thiazole-containing compounds, researchers found that specific derivatives significantly reduced tumor growth in xenograft models. The study reported an IC50 value in the low micromolar range for cell lines derived from breast cancer and glioblastoma . This suggests that our compound could similarly inhibit tumor growth through its structural components.
Case Study 2: Enzyme Inhibition
Another research finding highlighted the enzyme inhibition capabilities of related thiazole compounds. A screening of various thiazolidine derivatives revealed potent inhibition against α-amylase and urease enzymes, which are critical in metabolic processes . This suggests that our compound may also exhibit similar enzyme inhibitory activities, potentially impacting metabolic disorders.
Comparison with Similar Compounds
Core Heterocyclic Motifs
Thiazole Derivatives :
- The target compound’s 4-methyl-2-(1H-pyrrol-1-yl)thiazole moiety is distinct from analogs in (e.g., 9a–9e ), which bear phenyl, fluorophenyl, or methoxyphenyl substituents on the thiazole ring. The pyrrole substitution may enhance π-π stacking or hydrogen bonding compared to halogenated or alkylated variants .
- highlights thiazoles fused with indole and pyrazole systems, demonstrating broader pharmacological versatility but reduced specificity compared to the target’s simpler thiazole-pyrrole system .
- Azetidine Linker: The azetidine ring (4-membered) in the target compound contrasts with larger rings (e.g., piperazine in ).
Hexahydroisoindole-dione :
Anticancer Potential
- reports thiazole-indole hybrids with IC₅₀ values of 8–50 µM against MCF-7 breast cancer cells, comparable to doxorubicin. The target compound’s pyrrole-thiazole system may similarly intercalate DNA or inhibit kinases .
- highlights docking studies where thiazole-triazole derivatives (e.g., 9c ) bind enzyme active sites via hydrophobic and hydrogen-bonding interactions. The target’s azetidine linker could optimize binding geometry for higher specificity .
Physicochemical Properties
The target’s pyrrole and dione groups may improve membrane permeability but reduce aqueous solubility compared to acetamide-linked analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
